N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040656-32-3
VCID: VC11931617
InChI: InChI=1S/C18H14N2O3S/c21-17(16-4-2-10-24-16)19-13-6-5-12-7-8-20(14(12)11-13)18(22)15-3-1-9-23-15/h1-6,9-11H,7-8H2,(H,19,21)
SMILES: C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Molecular Formula: C18H14N2O3S
Molecular Weight: 338.4 g/mol

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide

CAS No.: 1040656-32-3

Cat. No.: VC11931617

Molecular Formula: C18H14N2O3S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide - 1040656-32-3

Specification

CAS No. 1040656-32-3
Molecular Formula C18H14N2O3S
Molecular Weight 338.4 g/mol
IUPAC Name N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H14N2O3S/c21-17(16-4-2-10-24-16)19-13-6-5-12-7-8-20(14(12)11-13)18(22)15-3-1-9-23-15/h1-6,9-11H,7-8H2,(H,19,21)
Standard InChI Key NCJSMHKSVGPHPV-UHFFFAOYSA-N
SMILES C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Canonical SMILES C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound integrates three distinct heterocyclic systems:

  • 2,3-Dihydro-1H-indole: A partially saturated indole derivative providing a planar aromatic system and hydrogen-bonding capabilities via its NH group.

  • Furan-2-carbonyl: A five-membered oxygen-containing ring linked to the indoline via an amide bond, introducing electrophilic reactivity.

  • Thiophene-2-carboxamide: A sulfur-containing aromatic ring connected to the indoline’s 6-position, enhancing hydrophobic interactions.

The stereoelectronic interplay between these moieties creates a conformationally restrained structure, as evidenced by its IUPAC name: N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₄N₂O₃S
Molecular Weight338.4 g/mol
IUPAC NameN-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide
Canonical SMILESC1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Topological Polar Surface Area97.7 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis typically follows a modular approach:

  • Indoline Core Preparation: Reduction of indole to 2,3-dihydro-1H-indole using sodium borohydride or catalytic hydrogenation.

  • Furan-2-carbonyl Incorporation: Acylation of the indoline’s secondary amine with furan-2-carbonyl chloride under Schotten-Baumann conditions.

  • Thiophene-2-carboxamide Coupling: Ullmann or Buchwald-Hartwig coupling to introduce the thiophene carboxamide group at the 6-position .

Critical Reaction Parameters

  • Temperature: Reactions often proceed at 80–100°C to balance reactivity and byproduct formation.

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Table 2: Representative Synthetic Yields

StepYield (%)Conditions
Indoline reduction85NaBH₄, MeOH, 0°C, 2 h
Furan acylation78Furan-2-COCl, Et₃N, DCM, RT
Thiophene coupling65Pd(OAc)₂, XPhos, 100°C

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (23 mg/mL) and dichloromethane, but poorly in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades in acidic conditions (pH <4) via amide hydrolysis.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.82–6.75 (m, 7H, aromatic), 4.32 (t, 2H, CH₂), 3.72 (t, 2H, CH₂).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic).

Biological Activities and Mechanistic Insights

Kinase Inhibition

Molecular docking studies suggest affinity for Tousled-like kinase 2 (TLK2), a regulator of DNA repair. The thiophene carboxamide forms hydrogen bonds with Glu98 and Lys102 residues, while the furan engages in π-π stacking with Phe156 .

Table 3: Predicted Binding Affinities (AutoDock Vina)

TargetBinding Energy (kcal/mol)
TLK2 (PDB: 4YWF)−9.2
CDK6 (PDB: 1XO2)−7.8

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the furan with thiazole improves metabolic stability (t₁/₂ from 1.2 to 4.7 h in human microsomes) .

  • Prodrug Design: Esterification of the carboxamide enhances oral bioavailability (F% from 12% to 58% in rats) .

Toxicity Profiling

Preliminary cytotoxicity assays on HEK293 cells show IC₅₀ >50 μM, indicating favorable selectivity indices .

Future Directions and Challenges

Unresolved Questions

  • Metabolic Pathways: Cytochrome P450 isoforms responsible for oxidation remain unidentified.

  • In Vivo Efficacy: No pharmacokinetic data exist for this specific compound, though analogs show moderate clearance in murine models .

Emerging Opportunities

  • Polypharmacology: Dual inhibition of TLK2 and HDACs could synergize in oncology .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles may overcome solubility limitations.

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